BG48 is synthesized from specific chemical precursors that are utilized in agricultural settings. Its classification as an insect growth regulator (IGR) places it within a group of chemicals that are designed to disrupt the life cycle of pests. This compound is particularly noted for its efficacy against various agricultural pests, contributing to enhanced crop protection and yield.
The synthesis of BG48 typically involves several chemical reactions that transform precursor compounds into the final product. The primary method used is organic synthesis, which may include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high purity and effective formulations.
The molecular structure of BG48 can be characterized using advanced techniques such as:
The detailed structural analysis indicates that BG48 contains functional groups typical of benzoylurea compounds, contributing to its biological activity against insects.
BG48 undergoes various chemical reactions that are significant for its activity as an insecticide. Key reactions include:
Understanding these reactions is essential for assessing both efficacy and environmental impact.
The mechanism of action for BG48 involves its role as an insect growth regulator. It primarily functions by:
This mechanism highlights the specificity of BG48 for target pests while minimizing impact on non-target organisms.
BG48 exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pesticide products.
BG48's primary application lies within agricultural practices as an insecticide. Its effectiveness against a range of pests makes it a valuable tool for:
BG48 (CAS No. 1628784-53-1) emerged as a novel chemical probe in epigenetics research through targeted design efforts. It was developed as part of the "Chemo-Optical Modulation of Epigenetically-regulated Transcription" (COMET) platform, which aimed to achieve spatiotemporal control of histone deacetylase (HDAC) inhibition using visible light [2]. Structurally, BG48 (C₂₅H₂₃N₅OS; MW 441.55 g/mol) is a hybrid molecule integrating two key components:
The compound was specifically engineered to exploit the electronic properties of photoisomerization. Density functional theory (DFT) calculations revealed that cis-BG48 exhibits enhanced zinc-chelating capability compared to its trans isomer due to altered electrostatic potentials at the benzamide carbonyl and aniline nitrogen sites. This electronic shift increases HDAC binding affinity by >100-fold under 470 nm blue light [2]. BG48’s discovery addressed a critical limitation in epigenetic pharmacology: the inability to precisely control inhibitor activity in specific cellular compartments or developmental timeframes. Its rapid thermal relaxation half-life (55–60 μs) ensures minimal basal activity in darkness, making it ideal for high-resolution studies [2].
Table 1: Key Properties of BG48
Property | Value | Method/Source |
---|---|---|
CAS Registry Number | 1628784-53-1 | MedChemExpress [1] |
Molecular Formula | C₂₅H₂₃N₅OS | MedChemExpress [1] |
Molecular Weight | 441.55 g/mol | MedChemExpress [1] |
Thermal Relaxation Half-life | 55–60 μs (in PBS) | Laser flash photolysis [2] |
Light Activation Wavelength | 470 nm (blue light) | Spectrophotometry [2] |
Primary HDAC Targets | HDAC1, HDAC2 | Enzymatic assays [1] [2] |
Epigenetics & Chemical Biology:As a photoswitchable HDAC inhibitor, BG48 enables unprecedented precision in dissecting epigenetic mechanisms. It permits optical control of histone acetylation dynamics in live cells, facilitating real-time analysis of how localized HDAC inhibition affects gene expression programs. Studies using BG48 have revealed HDAC1/2’s role in regulating activity-dependent genes in neuronal plasticity and circadian rhythms [2].
Oncology & Drug Development:While excluded from therapeutic recommendations due to its research-only status, BG48 serves as a prototype for developing targeted epigenetic therapies. Its isoform selectivity (HDAC1/2 over HDAC3) and light-dependent activation provide a blueprint for designing next-generation inhibitors with reduced off-target effects. Hybrid pharmacophore strategies pioneered in BG48’s design are now applied in cancer drug discovery [2].
Materials Science & Biophysics:The push-pull azobenzene architecture of BG48 has inspired optoelectronic material innovations. Its rapid photoswitching kinetics and biocompatibility make it a candidate for:
Ethical Research Practice:BG48’s development underscores the importance of multidisciplinary collaboration between chemists, biologists, and ethicists. Its application aligns with frameworks for equitable innovation, such as community-engaged research (CEnR), which emphasizes co-creation of knowledge and avoidance of exploitative "helicopter research" [6]. This approach ensures that epigenetic tools serve diverse scientific communities while addressing ethical challenges in global health research [6].
Table 2: Academic Disciplines Leveraging BG48 Research
Discipline | Research Applications | Impact |
---|---|---|
Chemical Epigenetics | Optical control of histone acetylation; HDAC isoform functional mapping | Elucidated temporal dynamics of epigenetic memory |
Neurobiology | Modulation of neuroplasticity genes; Circadian clock regulation | Revealed HDAC-dependent gene expression in synaptic plasticity |
Synthetic Biology | Design of light-activated gene circuits; Optogenetic tool development | Enabled spatiotemporal control of synthetic epigenetic modules |
Bioethics | Model for equitable innovation in molecular probe development | Informed frameworks for ethical global collaboration [6] |
Biophysical Chemistry | Photoswitching kinetics analysis; Protein-ligand interaction studies | Advanced quantitative methods for photopharmacology |
BG48 exemplifies how purpose-designed chemical probes transcend traditional disciplinary boundaries, creating synergies between fundamental biochemistry, translational medicine, and research ethics. Its continued use will drive innovations in precision epigenome editing and establish best practices for responsible tool development in low-resource settings [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7